

Spectroscopic Analysis of 4-(Chloromethyl)benzyl alcohol: A Technical Guide

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Compound of Interest

Compound Name: 4-(Chloromethyl)benzyl alcohol

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This technical guide provides a comprehensive overview of the spectral data for **4-(Chloromethyl)benzyl alcohol** (CAS No: 16473-35-1), a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a logical workflow for analysis.

Chemical Structure and Properties

- IUPAC Name: [4-(Chloromethyl)phenyl]methanol
- Molecular Formula: C₈H₉ClO^[1]^[2]^[3]
- Molecular Weight: 156.61 g/mol ^[1]^[2]^[3]
- Appearance: White, wooly solid^[4]
- Melting Point: 58-60 °C^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **4-(Chloromethyl)benzyl alcohol**.

¹H NMR Spectral Data

The proton NMR spectrum of **4-(Chloromethyl)benzyl alcohol** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	d	2H	Aromatic (H _a)
7.25	d	2H	Aromatic (H _b)
4.55	s	2H	-CH ₂ Cl
4.45	s	2H	-CH ₂ OH

Solvent: CDCl₃

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
140.5	C-OH (quaternary)
137.0	C-CH ₂ Cl (quaternary)
128.8	Aromatic CH
127.5	Aromatic CH
64.7	-CH ₂ OH
45.9	-CH ₂ Cl

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600-3200	O-H stretch (broad)	Alcohol
3100-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Aliphatic (-CH ₂)
1610, 1500, 1450	C=C stretch	Aromatic ring
1250-1000	C-O stretch	Primary alcohol
800-600	C-Cl stretch	Alkyl halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Ion	Relative Intensity
158/156	[M] ⁺	Low
121	[M-Cl] ⁺	Moderate
107	[M-CH ₂ OH] ⁺	High
103	[C ₇ H ₇ O] ⁺	Base Peak
77	[C ₆ H ₅] ⁺	High

Ionization Method: Electron Ionization (EI)

The molecular ion peak appears as a doublet at m/z 156 and 158, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-(Chloromethyl)benzyl alcohol** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of **4-(Chloromethyl)benzyl alcohol** with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

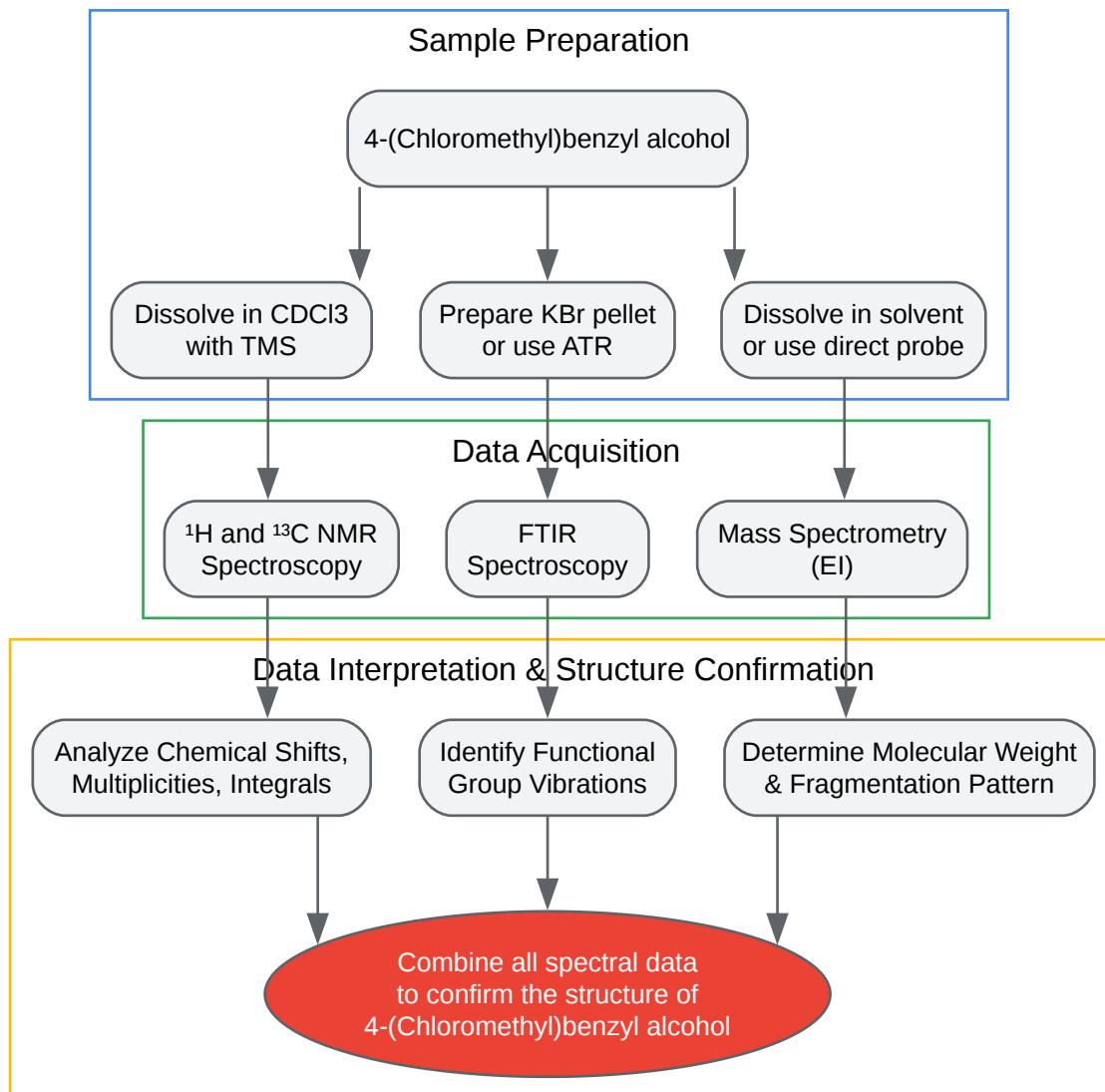
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or dichloromethane) if coupled with a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole) and record the mass-to-charge ratio (m/z) and relative abundance of each ion.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-(Chloromethyl)benzyl alcohol**.

Workflow for Spectroscopic Analysis of 4-(Chloromethyl)benzyl alcohol

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Caption: Workflow for the spectroscopic characterization of **4-(Chloromethyl)benzyl alcohol**.

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